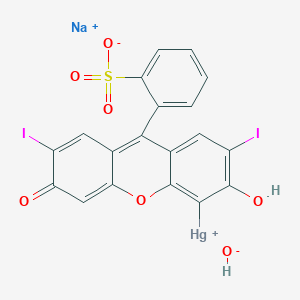

Meralein sodium

Description

Properties

CAS No. |

4386-35-0 |

|---|---|

Molecular Formula |

C19H9HgI2NaO7S |

Molecular Weight |

858.7 g/mol |

IUPAC Name |

sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide |

InChI |

InChI=1S/C19H9I2O6S.Hg.Na.H2O/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26;;;/h1-7,23H,(H,24,25,26);;;1H2/q;2*+1;/p-2 |

InChI Key |

PSYNJJKJZHMFTR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)I)O)[Hg+])I)S(=O)(=O)[O-].[OH-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Meralein; Meralein sodium. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Meralein Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meralein sodium is an organomercury compound derived from a sulfonated and iodinated xanthene dye. Historically, such compounds have been utilized for their antiseptic properties. This guide provides a plausible, multi-step synthesis and purification strategy for this compound for laboratory-scale preparation. The proposed synthesis involves three core stages: the synthesis of the sulfonated xanthene backbone, iodination, and subsequent mercuration.

Proposed Synthesis of this compound

The overall synthetic pathway for this compound can be logically divided into three primary stages, starting from commercially available reagents.

Diagram of the Proposed Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

2.1.1. Stage 1: Synthesis of Sulfonated Fluorescein

The synthesis of the xanthene core is a classic condensation reaction. For this compound, a sulfonated phthalic anhydride is the logical starting material to incorporate the sulfonate group.

-

Reaction: Condensation of 4-sulfophthalic acid with resorcinol.

-

Reagents and Equipment:

-

4-Sulfophthalic acid

-

Resorcinol

-

Concentrated sulfuric acid (as a catalyst and dehydrating agent)

-

Heating mantle, round-bottom flask, reflux condenser

-

Beaker, stirring rod, filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 4-sulfophthalic acid with two molar equivalents of resorcinol.

-

Slowly add concentrated sulfuric acid with stirring.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the formation of a deeply colored, viscous product.

-

After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude sulfonated fluorescein.

-

The precipitate is collected by filtration, washed with water to remove excess acid, and dried.

-

2.1.2. Stage 2: Iodination of Sulfonated Fluorescein

The introduction of iodine atoms onto the xanthene ring is a key step. This is typically achieved through electrophilic aromatic substitution.

-

Reaction: Electrophilic iodination of the sulfonated fluorescein.

-

Reagents and Equipment:

-

Sulfonated fluorescein from Stage 1

-

Iodine (I₂)

-

An oxidizing agent (e.g., iodic acid or nitric acid) or a base catalyst

-

Solvent (e.g., ethanol or acetic acid)

-

Reaction vessel, stirring plate

-

-

Procedure:

-

Dissolve the sulfonated fluorescein in a suitable solvent in a reaction vessel.

-

Add a solution of iodine, along with the chosen catalyst, to the fluorescein solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by thin-layer chromatography.

-

The di-iodinated product can be precipitated by the addition of water and collected by filtration.

-

The product should be washed to remove unreacted iodine and other impurities.

-

2.1.3. Stage 3: Mercuration of Di-iodo-sulfonated Fluorescein

This final step introduces the mercury atom to form the organomercury compound. The procedure is analogous to the synthesis of Merbromin from dibromofluorescein[1][2][3].

-

Reaction: Mercuration of di-iodo-sulfonated fluorescein with mercuric acetate.

-

Reagents and Equipment:

-

Di-iodo-sulfonated fluorescein from Stage 2

-

Mercuric acetate (Hg(OAc)₂)

-

Sodium hydroxide (NaOH)

-

Water

-

Reaction vessel, stirring plate, filtration apparatus

-

-

Procedure:

-

Suspend the di-iodo-sulfonated fluorescein in water.

-

Add a stoichiometric amount of mercuric acetate to the suspension.

-

Slowly add a solution of sodium hydroxide with vigorous stirring. The mixture will change color as the reaction proceeds.

-

Continue stirring for several hours to ensure the completion of the reaction.

-

The crude this compound will be in solution or as a precipitate.

-

Purification is critical to remove unreacted starting materials and by-products. A plausible method is based on precipitation and washing, similar to procedures for related compounds[4].

-

Procedure:

-

If the crude product is in solution, it can be precipitated by adjusting the pH with a suitable acid.

-

The resulting precipitate is collected by filtration.

-

The solid is then washed with hot water to remove any soluble impurities[4].

-

Further purification can be achieved by recrystallization from an appropriate solvent, though finding a suitable solvent may require some experimentation.

-

The final product should be dried under vacuum.

-

Data Presentation

Due to the lack of specific literature for this compound, quantitative data such as reaction yields, melting points, and spectroscopic data are not available. The following table provides a template for recording such data during an experimental synthesis.

| Parameter | Stage 1: Sulfonated Fluorescein | Stage 2: Di-iodo-sulfonated Fluorescein | Stage 3: this compound (Crude) | Stage 3: this compound (Purified) |

| Appearance | Dark powder | Darker powder | Deep red solid/solution | Crystalline red powder |

| Yield (%) | To be determined | To be determined | To be determined | To be determined |

| Melting Point (°C) | To be determined | To be determined | To be determined | To be determined |

| Purity (e.g., by HPLC) | To be determined | To be determined | To be determined | To be determined |

Signaling Pathways and Mechanism of Action

The initial query regarding signaling pathways may have been based on a confusion with the tumor suppressor protein "Merlin." this compound, as an organomercury antiseptic, is not known to be involved in specific biological signaling pathways in the modern sense. Its antimicrobial action is believed to stem from the ability of the mercury ion to inhibit the function of essential enzymes in microorganisms, a general mechanism for heavy metal toxicity.

Diagram of the General Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This technical guide provides a scientifically grounded, albeit reconstructed, protocol for the synthesis and purification of this compound for laboratory use. It is intended to serve as a foundational document for researchers, who should apply their expertise in organic synthesis to adapt and optimize these procedures. Due to the hazardous nature of mercury compounds, all experimental work must be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Meralein Sodium: A Potential Dual-Function Biological Stain - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meralein sodium, a compound historically recognized for its antiseptic properties, presents a compelling case for investigation as a dual-function biological stain. Its unique chemical architecture, combining a fluorescein backbone with a mercury substituent, suggests the potential for both fluorescence-based visualization and heavy-metal-mediated contrast enhancement. This technical guide synthesizes the available chemical information on this compound, posits a mechanism of action based on the known properties of its constituent parts, and provides hypothetical experimental protocols for its application in cellular imaging. While direct empirical data on its staining characteristics are limited, this document serves as a foundational resource to stimulate further research into this promising, albeit historically overlooked, compound.

Introduction

Biological stains are indispensable tools in life sciences research, enabling the visualization of cells, tissues, and subcellular components. These stains function through diverse mechanisms, including electrostatic interactions, covalent bonding, and specific affinity for particular biomolecules. This compound, chemically known as monosodium salt of o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid, is a derivative of fluorescein, a widely used fluorophore. The incorporation of a mercury atom introduces the potential for heavy-metal staining, a technique commonly employed in electron microscopy to enhance electron density and contrast. This guide explores the theoretical underpinnings of this compound's mechanism of action as a biological stain and provides a framework for its practical application.

Chemical and Physical Properties

| Property | This compound | Fluorescein |

| Chemical Formula | C19H9HgI2NaO7S | C20H12O5 |

| Molecular Weight | 858.72 g/mol | 332.31 g/mol |

| Synonyms | Merodicein, Sodium Meralein | Resorcinol phthalein |

| Appearance | Green scales, pulverize to a dark red powder | Yellow amorphous solid or orange-red crystals |

| Solubility | Soluble in water | Insoluble in water, soluble in dilute aqueous bases |

| Fluorescence | Aqueous solution is slightly fluorescent | Intense greenish-yellow fluorescence in dilute alkaline solutions |

| Excitation Max (Fluorescein) | Not documented | ~494 nm |

| Emission Max (Fluorescein) | Not documented | ~521 nm |

Note: The fluorescence characteristics of this compound have not been empirically determined in the reviewed literature. The slight fluorescence of its aqueous solution suggests that the core fluorescein structure retains some of its photophysical properties, though likely altered by the heavy mercury and iodine substitutions.

Proposed Mechanism of Action

Based on its chemical structure, this compound is hypothesized to possess a dual mechanism of action as a biological stain, engaging with cellular components through two distinct modes:

-

Fluorescence Staining: The fluorescein core of the molecule is a well-established fluorophore. It is likely that this compound retains some of this fluorescent capability, allowing for visualization using fluorescence microscopy. The binding to cellular structures would likely be non-specific, driven by electrostatic and weaker short-range interactions, similar to other simple organic dyes.

-

Heavy Metal Staining: The mercury atom is the key to its potential as a heavy metal stain. Mercury has a high affinity for sulfhydryl groups (-SH) present in the cysteine residues of proteins. This interaction, known as "S-mercuration," would lead to the covalent attachment of this compound to a wide range of cellular proteins, effectively "staining" them with a heavy element. This would be particularly useful for enhancing contrast in electron microscopy.

The presence of iodine atoms further increases the electron density of the molecule, which could contribute to the overall contrast enhancement in electron microscopy applications.

Signaling Pathway and Binding Hypothesis

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols

The following are proposed, hypothetical protocols for the use of this compound as a biological stain. Safety Precaution: this compound contains mercury, which is highly toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste must be disposed of as hazardous heavy metal waste according to institutional guidelines.

Protocol for Fluorescence Staining of Cultured Cells

This protocol is adapted from standard procedures for fluorescent staining of live or fixed cells.

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.

-

Further dilute the stock solution in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS) to working concentrations ranging from 1 µg/mL to 10 µg/mL. The optimal concentration will need to be determined empirically.

-

-

Cell Preparation:

-

Culture cells on glass coverslips or in imaging-grade multi-well plates.

-

For live-cell imaging, wash the cells twice with warm PBS.

-

For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS. Permeabilize if necessary with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Incubate the prepared cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound stain.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope. Based on the fluorescein backbone, excitation would likely be in the blue range (~488 nm) and emission in the green range (~520 nm). These settings will require optimization.

-

Protocol for Heavy Metal Staining for Electron Microscopy

This protocol is a hypothetical adaptation of standard heavy metal staining procedures for transmission electron microscopy (TEM).

-

Tissue Preparation:

-

Fix small tissue samples (e.g., 1 mm³) in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

-

Post-fix with 1% osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate and embed the samples in an appropriate resin (e.g., Epon).

-

-

Staining:

-

Prepare a 0.1% to 1% (w/v) solution of this compound in 50% ethanol. The optimal concentration and solvent will need to be determined.

-

Incubate the dehydrated tissue blocks in the this compound solution for 1-2 hours at room temperature.

-

Alternatively, perform en bloc staining after post-fixation and before dehydration.

-

-

Sectioning and Post-Staining:

-

Cut ultrathin sections (70-90 nm) and mount them on TEM grids.

-

If en bloc staining was not performed, float the grids on drops of the this compound solution for 10-20 minutes.

-

Wash the grids thoroughly with distilled water.

-

Counterstain with lead citrate if necessary.

-

-

Imaging:

-

Image the sections using a transmission electron microscope.

-

Experimental Workflow

Caption: General experimental workflow for using this compound.

Potential Applications and Future Directions

The dual-function nature of this compound could open up new avenues in correlative light and electron microscopy (CLEM), where the same probe could be used for both imaging modalities. Its potential applications could span various fields:

-

Cell Biology: General staining of cellular structures for morphological studies.

-

Neuroscience: Tracing neuronal processes and identifying protein aggregates.

-

Drug Development: Assessing cellular responses to therapeutic agents by visualizing changes in protein distribution.

Future research should focus on empirically determining the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and photostability. Furthermore, its binding specificity and affinity for different classes of proteins should be investigated. Elucidating the precise mechanism of interaction and optimizing staining protocols will be crucial for establishing this compound as a valuable tool in the biological imaging toolkit.

Conclusion

This compound is a historically significant compound with unexplored potential as a biological stain. Its unique chemical structure, featuring both a fluorophore and a heavy metal, suggests a dual mechanism of action that could be highly advantageous for modern imaging techniques. While this guide provides a theoretical framework and hypothetical protocols, it underscores the need for empirical research to validate and characterize the staining properties of this intriguing molecule. The rediscovery and investigation of such historical compounds may yet yield powerful new tools for scientific discovery.

Meralein Sodium: A Technical Overview of a Historical Antiseptic

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Meralein sodium, a historically significant organomercurial antiseptic. While this document aims to be in-depth, it is important to note that this compound is a compound predominantly found in older scientific literature. As such, the availability of modern, detailed spectroscopic and analytical data is limited. This guide collates the known information and provides context regarding its likely mechanism of action based on the broader class of organomercurial compounds.

Chemical and Physical Properties

This compound is an organomercurial compound containing mercury, iodine, and a sulfonated xanthene structure. The presence of mercury is central to its antimicrobial activity.

| Property | Value | Source |

| Chemical Formula | C₁₉H₉HgI₂NaO₇S | [1][2] |

| Molecular Weight | 858.72 g/mol | [1][2] |

| CAS Number | 4386-35-0 | |

| Appearance | Green scales that turn dark red upon pulverization. | |

| Solubility | Soluble in water, forming a slightly fluorescent solution. |

Spectroscopic and Analytical Data

Exhaustive searches of modern scientific databases did not yield specific, quantitative spectroscopic or analytical data for this compound. The compound's primary period of use predates the widespread application of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and detailed Mass Spectrometry (MS).

It is likely that characterization in the early 20th century relied on classical methods such as elemental analysis and melting point determination. Should researchers encounter this compound, a full suite of modern analytical techniques would be required for complete characterization.

Mechanism of Action as an Antiseptic

The antiseptic properties of this compound are attributed to its organomercurial nature. Organomercurials exert their antimicrobial effects primarily through the disruption of bacterial cell membranes and the inactivation of essential enzymes.

The mercury atom in this compound has a high affinity for sulfhydryl (-SH) groups found in proteins, including enzymes crucial for bacterial respiration and metabolism. By binding to these sulfhydryl groups, this compound can denature proteins and disrupt cellular function, leading to bacterial cell death.

The general mechanism of action for organomercurial antiseptics can be visualized as a multi-step process targeting the bacterial cell.

Figure 1: Generalized workflow of organomercurial antiseptic activity.

Experimental Protocols

Due to the lack of published modern research on this compound, detailed experimental protocols for its analysis are not available. However, based on its chemical structure, standard analytical methods could be adapted for its characterization.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., water) could be analyzed to determine its maximum absorbance wavelength (λmax). This would be useful for quantitative analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the organic scaffold of the molecule. Due to the presence of a heavy mercury atom and quadrupolar iodine atoms, obtaining high-resolution spectra might be challenging.

-

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be used to determine the exact mass and isotopic distribution, confirming the elemental composition.

-

HPLC: A reverse-phase HPLC method could be developed for purity assessment and quantification. The method would likely involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Historical Context and Modern Perspective

This compound was historically used as a topical antiseptic. The use of mercury-containing compounds in medicine has significantly declined due to concerns about their toxicity and environmental impact. Mercury can be absorbed through the skin and can accumulate in the body, leading to a range of adverse health effects.

For contemporary drug development professionals, this compound serves as a historical example of antimicrobial drug design. The principles of targeting essential bacterial components remain relevant, although modern research focuses on developing agents with higher specificity and lower host toxicity.

Conclusion

This compound is an organomercurial antiseptic with a long history but limited modern analytical data. Its mechanism of action is understood to be based on the disruption of bacterial cellular machinery through the interaction of mercury with proteins. While it represents an important part of the history of antimicrobial agents, its use has been superseded by safer and more effective alternatives. Any future research involving this compound would necessitate a thorough re-characterization using modern spectroscopic and analytical techniques.

References

In Vitro and In Vivo Toxicity Profile of Meralein Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for Meralein sodium is limited, with the primary study dating back to 1931. This document summarizes the available information and provides a broader context based on the toxicity of related organomercurial compounds. Further modern toxicological studies are warranted to fully characterize the safety profile of this substance.

Introduction

This compound (CAS 4386-35-0), also known by its trade name Merodicein, is an organomercurial compound that has historically been used as an antiseptic and disinfectant. Its chemical formula is C₁₉H₉HgI₂NaO₇S. Given its composition, containing mercury, a heavy metal with known toxicity, a thorough understanding of its safety profile is crucial for any potential application or accidental exposure scenario. This technical guide provides a comprehensive overview of the known in vitro and in vivo toxicity of this compound, drawing from historical data and the broader toxicological understanding of organomercurial compounds.

In Vivo Toxicity

The primary source of in vivo toxicity data for this compound is a 1931 study by Macht and Cook. While the full detailed results of this study are not widely available in modern databases, the key findings regarding lethal dosage are summarized below.

Acute Toxicity Data

The acute toxicity of this compound was evaluated in various animal models via different routes of administration. The median lethal dose (LD₅₀), the dose required to be lethal to 50% of the tested population, is a key indicator of acute toxicity.

| Animal Model | Route of Administration | LD₅₀ (mg/kg) |

| Mice | Intravenous (IV) | 30 |

| Rats | Intravenous (IV) | 20 |

| Rabbits | Intravenous (IV) | 15 |

| Cats | Intravenous (IV) | 15 |

| Dogs | Intravenous (IV) | 15 |

Data extracted from Macht, D. I., & Cook, H. M. (1931). The Pharmacology and Toxicology of Meralein. Journal of Pharmacology and Experimental Therapeutics, 43(4), 571-588.

Note: A lower LD₅₀ value indicates higher toxicity. The data suggests that this compound exhibits high acute toxicity when administered intravenously.

Experimental Protocols

Acute Lethal Dose (LD₅₀) Determination in Animal Models (Based on historical practices):

-

Animal Models: Mice, rats, rabbits, cats, and dogs were used.

-

Route of Administration: The primary route of administration for which data is available is intravenous (IV).

-

Dosage: A range of doses of this compound, dissolved in a suitable solvent (likely sterile water or saline), were administered to different groups of animals.

-

Observation Period: Animals were observed for a set period (typically 24 to 48 hours) for signs of toxicity and mortality.

-

Endpoint: The number of deceased animals in each dose group was recorded.

-

Data Analysis: The LD₅₀ was calculated using established statistical methods of the time.

In Vitro Toxicity

General Cytotoxicity of Organomercurials

Organomercurial compounds exert their toxic effects primarily through their high affinity for sulfhydryl groups in proteins. This can lead to enzyme inhibition and disruption of cellular processes.

Expected In Vitro Effects:

-

Cell Viability Assays (e.g., MTT, XTT): A dose-dependent decrease in cell viability is expected upon exposure to this compound.

-

Membrane Integrity Assays (e.g., LDH release): Damage to the cell membrane, leading to the release of lactate dehydrogenase, is a likely outcome.

-

Apoptosis and Necrosis Assays: At lower concentrations, apoptosis (programmed cell death) might be induced, while at higher concentrations, necrosis (uncontrolled cell death) is more probable.

Mandatory Visualizations

Experimental Workflow for In Vivo Acute Toxicity Testing

Caption: A generalized workflow for determining the acute in vivo toxicity (LD₅₀) of a compound.

Postulated Signaling Pathway for Organomercurial-Induced Cytotoxicity

An In-depth Technical Guide on the Discovery and Original Synthesis of Meralein Sodium

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The definitive original synthesis of Meralein sodium was detailed in a 1929 publication by Dunning and Farinholt. As direct access to the full text of this historical document is limited, this guide provides a comprehensive overview based on its citation in reputable chemical databases and reconstructs the likely synthetic pathway based on established chemical principles.

Discovery and Overview

This compound, a potent topical antiseptic, was first prepared and described by F. Dunning and L. H. Farinholt in 1929. Their work, published in the Journal of the American Chemical Society, introduced this organomercurial compound to the scientific community[1]. Known chemically as sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide, it belongs to the class of mercurial dyes that were developed for their antimicrobial properties[1]. Marketed under the trademark Merodicein, it found use as a topical anti-infective agent[1][2].

The structure of this compound is complex, featuring a xanthene core derived from resorcinol and 2-sulfobenzoic acid, which is further modified by iodination and mercuration. These modifications are crucial for its antiseptic activity.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from modern chemical databases and likely corresponds to values determined since its original discovery.

| Property | Value | Source(s) |

| CAS Number | 4386-35-0 | [1][2][3] |

| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [1][3][4] |

| Molecular Weight | 858.72 g/mol | [1][4] |

| Appearance | Green scales that turn dark red upon pulverization. | [1] |

| Solubility | Soluble in water, yielding a slightly fluorescent aqueous solution. | [1] |

| IUPAC Name | sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury(1+);hydroxide | [3] |

Original Synthesis (Reconstructed Pathway)

The original 1929 paper by Dunning and Farinholt remains the primary source for the synthesis protocol. While the exact experimental details from this publication could not be directly accessed for this guide, a chemically sound synthetic pathway can be reconstructed based on the known structure of this compound and standard organic reactions of the era.

The synthesis logically proceeds in three main stages:

-

Formation of the Phthalein Dye Core: Synthesis of resorcinolsulfonphthalein from resorcinol and 2-sulfobenzoic acid.

-

Halogenation: Di-iodination of the phthalein dye core.

-

Mercuration and Salt Formation: Introduction of the hydroxymercuri group and conversion to the final sodium salt.

Experimental Protocols (Probable Methodologies)

The following protocols are detailed, plausible methodologies for the key steps outlined in the synthesis pathway. These are based on standard laboratory procedures for analogous chemical transformations.

Synthesis of 2,7-Diiodoresorcinolsulfonphthalein

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Procedure: a. Resorcinolsulfonphthalein is dissolved in a suitable solvent, likely glacial acetic acid or an aqueous alkaline solution. b. A solution of iodine monochloride (ICl) or an iodine/iodide mixture in the same solvent is prepared. c. The iodine solution is added dropwise to the stirred dye solution at room temperature. The reaction is mildly exothermic. d. After the addition is complete, the mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). e. The product, 2,7-diiodoresorcinolsulfonphthalein, is precipitated by pouring the reaction mixture into a large volume of cold water. f. The solid precipitate is collected by vacuum filtration, washed thoroughly with water to remove unreacted starting materials and inorganic salts, and dried.

Mercuration and Salt Formation to Yield this compound

-

Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.

-

Procedure: a. The dried 2,7-diiodoresorcinolsulfonphthalein is suspended in a mixture of water and acetic acid. b. An aqueous solution of mercuric acetate, Hg(OAc)₂, is added to the suspension. c. The mixture is heated to a gentle reflux with continuous stirring. The mercuration reaction typically occurs on the position ortho to a hydroxyl group and meta to the bulky sulfophenyl group. d. The reaction progress is monitored until completion. The intermediate Meralein in its acid form may precipitate from the solution upon cooling. e. The intermediate is filtered and re-dissolved in a stoichiometric amount of dilute aqueous sodium hydroxide (NaOH) solution. f. The final product, this compound, is isolated by careful precipitation, possibly by the addition of a miscible non-solvent like ethanol, or by evaporation of the solvent. g. The resulting green solid is collected by filtration, washed with a small amount of cold ethanol or ether, and dried under vacuum.

Mechanism of Antiseptic Action

The antimicrobial activity of this compound, like other organomercurials, stems from the high affinity of the mercury(II) ion for sulfhydryl (-SH) groups. These groups are abundant in bacterial proteins, particularly enzymes, and are critical for their structure and function.

The proposed mechanism involves:

-

Cell Wall Binding: The mercurial compound initially binds to sulfhydryl and other functional groups on the bacterial cell surface, which may disrupt membrane integrity.

-

Enzyme Inhibition: The mercury ion covalently binds to the thiol groups of cysteine residues within essential bacterial enzymes. This binding alters the enzyme's three-dimensional structure, inactivating it.

-

Metabolic Disruption: The inactivation of multiple key enzymes disrupts critical metabolic pathways, such as cellular respiration and nutrient transport, ultimately leading to bacteriostasis (inhibition of growth) or bactericidal effects (cell death).

References

- 1. Bacterial resistances to inorganic mercury salts and organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. [Interaction of bacteria with mercuric compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Meralein Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meralein sodium is an organomercurial compound that has been historically utilized for its antiseptic and disinfectant properties. As with many organometallic compounds, a thorough understanding of its physicochemical characteristics is paramount for any research, development, or formulation activities. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates key concepts through structured data and diagrams.

Core Physicochemical Properties

Identification and Structure

| Property | Value | Source |

| Chemical Name | o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid sodium salt | [1] |

| CAS Number | 4386-35-0 | [1] |

| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [2] |

| Synonyms | Sodium Meralein, Merodicein | [1] |

Molecular and Physical Characteristics

A summary of the key molecular and physical data for this compound is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 858.72 g/mol | [2] |

| Appearance | Green scales that turn dark red upon pulverizing. | [1] |

| Solubility | Soluble in water. | [1] |

| Aqueous Solution | Slightly fluorescent. | [1] |

| Melting Point | Data not available. | |

| pKa | Data not available. |

Experimental Protocols

Given the absence of specific reported experimental values for several of this compound's physicochemical properties, this section details standardized protocols that can be employed by researchers to determine these characteristics.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established protocol for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of deionized water or a relevant buffer system in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solid. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is limited). The ionic strength of the solution is typically kept constant using an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point is equal to the pKa.

Stability Profile

Specific stability data for this compound is not extensively documented. However, as an organomercurial compound, its stability in solution can be influenced by factors such as pH, light, and temperature. The carbon-mercury bond can be susceptible to cleavage under certain conditions. For drug development purposes, a comprehensive stability testing program should be established, including forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.

Mechanism of Action

This compound's utility as an antiseptic stems from its nature as an organomercurial compound. While a specific signaling pathway in the modern sense is not applicable, the general mechanism of action for such compounds is understood to involve the high affinity of mercury for sulfhydryl (-SH) groups.

Mercury ions, released from the organomercurial structure, can covalently bind to the sulfhydryl groups present in the cysteine residues of proteins. This binding can lead to:

-

Enzyme Inactivation: Many enzymes rely on free sulfhydryl groups for their catalytic activity. The binding of mercury can disrupt the enzyme's three-dimensional structure and inactivate it.

-

Disruption of Protein Function: The alteration of protein structure can affect not only enzymes but also structural proteins and transport proteins, leading to a general disruption of cellular processes.

-

Membrane Damage: Interaction with proteins in the cell membrane can compromise its integrity, leading to leakage of cellular contents and cell death.

This broad-spectrum interaction with essential proteins is what confers the antimicrobial properties to organomercurial compounds like this compound.

Conclusion

This compound is an organomercurial antiseptic whose physicochemical properties are not extensively documented in contemporary scientific literature. This guide has consolidated the available information and provided standardized experimental protocols for the determination of key characteristics such as solubility and pKa. The proposed mechanism of action, typical of organomercurials, involves the interaction with sulfhydryl groups in bacterial proteins, leading to cell death. For professionals in drug development and research, the application of the outlined experimental methodologies is crucial for a comprehensive characterization of this compound for any modern application.

References

Early research papers and patents mentioning Meralein sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meralein sodium, an organomercuric compound, emerged in the early 20th century as a topical antiseptic and disinfectant. Its historical significance lies in the continued exploration of antimicrobial agents during a period of significant advancement in medicinal chemistry. This technical guide delves into the foundational research on this compound, providing a structured overview of its chemical properties, and referencing the key early publications that detailed its synthesis and initial toxicological evaluations.

While comprehensive quantitative data and detailed experimental protocols from the seminal papers are not fully accessible in modern digital archives, this guide presents the available information and outlines the likely contents of these foundational studies.

Chemical and Physical Properties

This compound is scientifically known as monosodium salt of o-[6-hydroxy-5-(hydroxymercuri)-2,7-diiodo-3-oxo-3H-xanthen-9-yl]benzenesulfonic acid. It is also recognized by synonyms such as sodium meralein and the trademark Merodicein.[1]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source |

| CAS Registry Number | 4386-35-0 | [1] |

| Molecular Formula | C₁₉H₉HgI₂NaO₇S | [1] |

| Molecular Weight | 858.72 g/mol | [1] |

| Percent Composition | ||

| Carbon (C) | 26.57% | [1] |

| Hydrogen (H) | 1.06% | [1] |

| Mercury (Hg) | 23.36% | [1] |

| Iodine (I) | 29.56% | [1] |

| Sodium (Na) | 2.68% | [1] |

| Oxygen (O) | 13.04% | [1] |

| Sulfur (S) | 3.73% | [1] |

| Physical Description | Green scales that turn dark red upon pulverizing. Soluble in water, with the aqueous solution being slightly fluorescent. | [1] |

Foundational Research Papers

Two publications are consistently cited as the primary sources of early knowledge on this compound. These papers would contain the core data required for a complete technical understanding.

-

Preparation of this compound:

-

Citation: Dunning, F. & Farinholt, L. H. (1929). The Preparation of Meralein and Some of Its Derivatives. Journal of the American Chemical Society, 51(3), 804-807.

-

Anticipated Content: This paper would detail the synthetic pathway for this compound. The experimental protocol would likely include information on starting materials, reaction conditions (temperature, pressure, reaction time), purification methods, and percentage yield.

-

-

Pharmacology and Toxicology:

-

Citation: Macht, D. I. & Cook, H. M. (1931). Pharmacology and Toxicology of Meralein. Journal of Pharmacology and Experimental Therapeutics, 43(4), 571-588.

-

Anticipated Content: This publication would contain the initial toxicological data. It would be expected to include quantitative data such as the mean lethal dose (LD₅₀) in various animal models, as well as qualitative observations of toxic effects. The experimental protocols would describe the animal models used, the methods of administration of this compound, and the parameters measured to assess toxicity.

-

Logical Relationship of Early Research

The progression of early research on a new chemical entity like this compound typically follows a logical sequence from synthesis to biological evaluation.

Caption: Logical workflow of early this compound research.

Conclusion

The foundational research on this compound, documented in the late 1920s and early 1930s, established its chemical identity, method of preparation, and initial safety profile. While direct access to the full quantitative data and detailed experimental protocols from these early papers is limited, the available information provides a strong framework for understanding the origins of this compound. For researchers and professionals in drug development, these early studies serve as a reminder of the enduring principles of chemical synthesis and toxicological assessment that underpin the discovery of new therapeutic agents. Further historical archival research may one day provide the complete details of these pioneering investigations.

References

Methodological & Application

Application Notes and Protocols for Cellular Imaging Using Sodium-Sensitive Fluorescent Indicators

Disclaimer: No specific information could be found for a compound named "Meralein sodium" as a diagnostic agent in cellular imaging in the provided search results. The following application notes and protocols are based on the principles of cellular imaging of sodium ions using fluorescent indicators, with CoroNaGreen serving as a primary example, as detailed in the available scientific literature.

Introduction to Cellular Sodium Imaging

Sodium ions (Na⁺) play a crucial role in various physiological processes, including the regulation of membrane potential, cell volume, and intracellular pH, as well as in signal transduction. The ability to measure and monitor intracellular sodium concentrations ([Na⁺]i) is therefore of significant interest in biomedical research and drug development.[1] Fluorescent indicators that exhibit a change in their spectral properties upon binding to Na⁺ have become invaluable tools for real-time, quantitative imaging of cellular sodium dynamics. These agents allow researchers to investigate the role of sodium in cellular health and disease, and to screen for compounds that modulate sodium homeostasis.

Principles of Sodium Detection with Fluorescent Indicators

Fluorescent sodium indicators are molecules designed to selectively bind to Na⁺ ions, leading to a detectable change in their fluorescence. This change can manifest as an increase or decrease in fluorescence intensity or a shift in the excitation or emission wavelengths. Some advanced techniques, like Fluorescence Lifetime Imaging Microscopy (FLIM), utilize changes in the fluorescence lifetime of the indicator upon ion binding, which offers a more quantitative measurement that is independent of dye concentration.[2][3]

One such indicator, CoroNaGreen, has been shown to be effective for the FLIM-based determination of sodium concentrations within cells.[2][3] Its fluorescence lifetime increases with rising [Na⁺], providing a reliable method for quantifying sodium levels in different cellular compartments.[2][3]

Quantitative Data of a Representative Sodium Indicator: CoroNaGreen

The following table summarizes the key quantitative properties of CoroNaGreen as reported in the literature for FLIM-based measurements.

| Parameter | Value | Reference |

| Apparent Dissociation Constant (Kd) | ~80 mM (in situ) | [2] |

| Apparent Dissociation Constant (Kd) | 42.7 mM (in vitro) | [3] |

| Dependence on [Na⁺] | Sigmoidal | [2] |

| Basal Cytosolic [Na⁺] in HEK293T cells | 17.6 mM | [2][3] |

| Basal Nuclear [Na⁺] in HEK293T cells | 13.0 mM | [2][3] |

| Basal Perinuclear [Na⁺] in HEK293T cells | 26.5 mM | [2][3] |

Experimental Protocols

Protocol 1: Loading of Sodium Indicator into Adherent Cells

This protocol describes the loading of a membrane-permeable form of a sodium indicator (e.g., CoroNaGreen AM) into adherent cells for subsequent fluorescence imaging.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Membrane-permeable sodium indicator (e.g., CoroNaGreen AM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 to 10 mM stock solution of the AM ester in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Prepare Loading Solution:

-

Vortex the AM ester stock solution before use.

-

For a final loading concentration of 1-10 µM, dilute the AM ester stock solution in the desired buffer or medium.

-

To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add an equal volume of the 20% Pluronic F-127 stock solution to the AM ester stock solution before diluting it into the final loading buffer.

-

-

Cell Loading:

-

Aspirate the cell culture medium from the dish containing the adherent cells.

-

Add the loading solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for different cell types.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with fresh, pre-warmed buffer or medium to remove any excess dye.

-

-

De-esterification:

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Proceed with image acquisition using a fluorescence microscope equipped with the appropriate filters and excitation/emission settings for the chosen indicator.

-

Protocol 2: In Situ Calibration of Intracellular Sodium Concentration

This protocol allows for the calibration of the fluorescent signal to determine the absolute intracellular sodium concentration. This is often achieved by using ionophores to equilibrate the intracellular and extracellular [Na⁺].

Materials:

-

Cells loaded with a sodium indicator (from Protocol 1)

-

A set of calibration buffers with varying known [Na⁺] (e.g., 0, 10, 20, 50, 100, 150 mM). These buffers should also contain other ions at physiological concentrations.

-

Sodium ionophore (e.g., gramicidin, monensin)

-

Potassium ionophore (e.g., valinomycin)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of buffers with varying sodium concentrations, maintaining a constant ionic strength by replacing NaCl with KCl or another suitable salt.

-

Equilibrate Ion Concentrations:

-

Incubate the indicator-loaded cells with a calibration buffer containing a specific [Na⁺] and a combination of ionophores (e.g., gramicidin and valinomycin).

-

The ionophores will permeabilize the cell membrane to Na⁺ and K⁺, leading to the equilibration of the intracellular and extracellular concentrations of these ions.

-

-

Image Acquisition: Acquire fluorescence images (or lifetime data for FLIM) from the cells for each calibration buffer.

-

Generate Calibration Curve:

-

Measure the average fluorescence intensity (or lifetime) for a region of interest within the cells for each known [Na⁺].

-

Plot the fluorescence intensity (or lifetime) as a function of [Na⁺] to generate a calibration curve. This curve can then be used to convert the fluorescence measurements from experimental samples into absolute intracellular sodium concentrations.

-

Visualizations

Caption: Experimental workflow for cellular sodium imaging.

Caption: Simplified sodium signaling pathway.

References

Preparing Meralein Sodium Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Meralein sodium solutions for research and developmental applications. Due to limited publicly available data on specific protocols for this compound, this guide is based on general best practices for handling and dissolving solid chemical compounds for laboratory use. It is imperative that researchers conduct their own validation experiments to determine the optimal conditions for their specific applications.

Introduction to this compound

This compound, also known as Merodicein, is an organomercuric compound that has historically been utilized as an antiseptic and disinfectant. It is recognized for its solubility in water, with its aqueous solutions exhibiting slight fluorescence. The key chemical and physical properties of this compound are summarized below.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that detailed information regarding solubility limits in various buffers, and stability under different environmental conditions (e.g., pH, temperature, and light exposure) is not extensively documented in publicly accessible sources.

| Property | Value | Source |

| Molecular Formula | C₁₉H₉HgI₂NaO₇S | --INVALID-LINK-- |

| Molecular Weight | 858.72 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Experimental Protocol: Preparation of a Stock Solution

The following protocol outlines a general procedure for preparing a stock solution of this compound. Researchers should adapt this protocol based on the desired concentration and experimental requirements.

3.1. Materials and Equipment

-

This compound powder

-

High-purity sterile water (e.g., Milli-Q® or equivalent) or appropriate sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or vortex mixer

-

Sterile filtration unit (e.g., 0.22 µm syringe filter)

-

Sterile storage tubes (e.g., amber or opaque centrifuge tubes)

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

3.2. Step-by-Step Procedure

-

Determine the Desired Concentration and Volume: Calculate the required mass of this compound powder based on the target concentration (e.g., in mg/mL or molarity) and final volume of the stock solution.

-

Formula for Molarity: Mass (g) = Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

-

Weighing the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or designated weighing area.

-

Dissolution: a. Transfer the weighed powder to a sterile volumetric flask of the appropriate size. b. Add a portion (approximately 70-80%) of the chosen solvent (e.g., sterile water or PBS) to the flask. c. Facilitate dissolution by gentle swirling, vortexing, or using a magnetic stirrer at room temperature. Avoid vigorous shaking that may cause foaming. d. If necessary, gentle warming or sonication may be employed to aid dissolution, but potential degradation of the compound under these conditions should be considered and evaluated.

-

Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final desired volume with the solvent. Ensure the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.

-

Sterilization (if required): For biological applications requiring sterility, filter the prepared solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the prepared stock solution in a tightly sealed, sterile container. To protect from potential light-induced degradation, it is recommended to use amber or opaque tubes, or to wrap the container in aluminum foil. Store at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for long-term storage). The stability of this compound in solution under various storage conditions should be experimentally determined.

3.3. Safety Precautions

-

This compound is an organomercuric compound and should be handled with caution.

-

Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

-

Dispose of waste according to institutional and local regulations for mercury-containing compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation of a this compound stock solution.

Caption: General workflow for preparing this compound solution.

Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers are strongly encouraged to consult relevant literature and perform their own validation studies to establish protocols tailored to their specific research needs.

Application of Fluorescent Sodium Indicators in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular sodium ion (Na+) concentrations is critical for understanding a wide range of cellular processes, from neuronal signaling to muscle contraction and kidney function. Dysregulation of sodium homeostasis is implicated in numerous diseases, making the development and application of sensitive detection methods a key focus in biomedical research and drug development. Fluorescence microscopy, coupled with sodium-sensitive fluorescent indicators, offers a powerful tool for the real-time, quantitative analysis of intracellular Na+ dynamics in living cells.

While the term "Meralein sodium" is not standard in scientific literature, it likely refers to the class of fluorescent dyes used for sodium imaging. This document provides a comprehensive overview of the principles, applications, and protocols for using common fluorescent sodium indicators in microscopy. These dyes, such as Sodium Green, CoroNa Green, and Asante NaTRIUM Green-2 (ANG-2), exhibit changes in their fluorescent properties upon binding to Na+ ions, allowing for the visualization and quantification of ion concentrations within cells and subcellular compartments.[1][2][3][4]

Principle of Action

Fluorescent sodium indicators are designed to selectively bind to Na+ ions, leading to a conformational change in the fluorophore that alters its spectral properties. Typically, this results in an increase in fluorescence intensity or a shift in the emission or excitation wavelength upon Na+ binding.[4][5] For instance, Sodium Green is composed of a fluorescein molecule linked to a Na+-selective crown ether.[4] The binding of a sodium ion to the crown ether alters the electronic structure of the fluorescein, enhancing its quantum yield and resulting in a brighter fluorescent signal.[4]

The relationship between fluorescence intensity and Na+ concentration can be used to quantitatively measure intracellular [Na+]. However, intensity-based measurements can be influenced by factors such as dye concentration, photobleaching, and changes in cell volume.[2][6] To overcome these limitations, advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) are employed. FLIM measures the fluorescence lifetime of the indicator, which is the time a fluorophore spends in the excited state before emitting a photon.[2][7] This lifetime is often dependent on the local ion concentration but is independent of the probe concentration, offering a more robust method for quantitative ion imaging.[2][6][7]

Applications in Research and Drug Development

The ability to monitor intracellular Na+ dynamics has significant implications for various research areas and for the development of novel therapeutics.

-

Neuroscience: Sodium ions are fundamental to the generation and propagation of action potentials in neurons. Fluorescent sodium indicators are used to study Na+ transients in real-time, providing insights into neuronal excitability, synaptic transmission, and the effects of neuroactive drugs.[7]

-

Cardiovascular Research: The regulation of intracellular Na+ is crucial for cardiac muscle contraction and rhythm. These indicators can be used to investigate the effects of cardiotonic drugs and to study pathologies such as arrhythmias and heart failure.

-

Kidney Physiology: Renal transport of sodium is a key function of the kidney. Fluorescent probes allow for the investigation of Na+ handling in different segments of the nephron and the screening of diuretic compounds.

-

Cancer Biology: Altered Na+ transport has been linked to cancer cell proliferation and metastasis. Fluorescent sodium imaging can be a tool to study the role of ion channels and transporters in cancer and to evaluate the efficacy of drugs targeting these pathways.

-

Drug Discovery and Screening: High-throughput screening platforms incorporating fluorescent sodium indicators can be used to identify and characterize compounds that modulate the activity of sodium channels and transporters, which are important drug targets.[8][9]

Quantitative Data Summary

The following table summarizes the key photophysical properties and performance characteristics of commonly used fluorescent sodium indicators.

| Indicator | Excitation (nm) | Emission (nm) | Quantum Yield | Dissociation Constant (Kd) for Na+ | Notes |

| Sodium Green | ~494 | ~521 | Na+ dependent | ~80 mM (in situ)[2][6] | High photostability compared to fluorescein.[4] Suitable for FLIM.[4] |

| CoroNa Green | ~492 | ~516 | Na+ dependent | ~80 mM (in situ)[2][6] | Suitable for FLIM-based determination of intracellular [Na+].[2][3][6] |

| ANG-2 | Two-photon excitable | Visible range | Na+ dependent | - | Suitable for two-photon and fluorescence lifetime imaging microscopy (2P-FLIM).[1] |

| Fluorescein Sodium | ~494 | ~521 | High | Not a specific Na+ indicator | Widely used as a tracer for angiography and to assess blood-brain barrier integrity.[5][10][11] |

Experimental Protocols

Protocol 1: Staining of Adherent Cells with Sodium Green AM

This protocol describes the loading of the acetoxymethyl (AM) ester form of Sodium Green into live, adherent cells. The AM ester group renders the dye cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

Materials:

-

Sodium Green, AM ester (e.g., from a commercial supplier)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters for fluorescein

Procedure:

-

Prepare Stock Solution: Dissolve Sodium Green AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C, protected from light.

-

Prepare Loading Solution: On the day of the experiment, prepare a loading solution by diluting the Sodium Green AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. To aid in the dispersal of the nonpolar AM ester in aqueous media, first mix the dye with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.

-

Cell Loading:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and dye concentration may need to be determined empirically for each cell type.

-

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: The cells are now ready for imaging on a fluorescence microscope. Use excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).

Protocol 2: In Situ Calibration of Intracellular Sodium Concentration

To obtain quantitative measurements of intracellular [Na+], it is necessary to perform an in situ calibration. This involves equilibrating the intracellular and extracellular [Na+] using ionophores and imaging the fluorescence of the indicator at known external Na+ concentrations.

Materials:

-

Cells loaded with a sodium indicator (as per Protocol 1)

-

Calibration buffers with varying Na+ concentrations (0 mM to 150 mM). To maintain osmolarity, substitute Na+ with K+ or another non-interfering cation.

-

Sodium ionophore (e.g., Gramicidin D, Monensin)

-

Potassium ionophore (e.g., Valinomycin)

-

Fluorescence microscope

Procedure:

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with known Na+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of [Na+] and [K+] should be kept constant to maintain ionic strength.

-

Equilibrate Ion Concentrations:

-

Incubate the indicator-loaded cells in a high K+ buffer containing the ionophores (e.g., 10 µM Gramicidin D and 10 µM Monensin) for 10-15 minutes. This will clamp the intracellular [Na+] to the extracellular concentration.

-

-

Acquire Fluorescence Data:

-

Sequentially perfuse the cells with the different calibration buffers (from low to high [Na+]).

-

At each [Na+] step, acquire fluorescence intensity or lifetime images.

-

-

Generate Calibration Curve: Plot the measured fluorescence intensity or lifetime against the known Na+ concentrations to generate a calibration curve.

-

Determine Intracellular [Na+] : Use the calibration curve to convert the fluorescence signals from experimental cells (not treated with ionophores) into intracellular Na+ concentrations.

Visualizations

Caption: Workflow for intracellular sodium imaging.

Caption: Generalized signaling pathway involving Na+ influx.

References

- 1. ANG-2 for quantitative Na(+) determination in living cells by time-resolved fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Astrocytic Sodium Signals Using Fluorescence Lifetime Imaging Microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium Green as a Potential Probe for Intracellular Sodium Imaging Based on Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 6. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative, Dynamic Detection of Neuronal Na+ Transients Using Multi-photon Excitation and Fluorescence Lifetime Imaging (FLIM) in Acute Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Combined Application of Sodium Fluorescein and Neuronavigation Techniques in the Resection of Brain Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Meralein Sodium: Addressing its Role in Cellular Studies

A Note to Researchers: Initial searches for "Meralein sodium" as a marker for cell viability studies have shown that this compound is not used for this purpose . Scientific literature identifies this compound (CAS number 4386-35-0) as a mercury-containing compound historically used as an antiseptic and disinfectant .[1]

Given its composition, which includes mercury, this compound is expected to be cytotoxic (toxic to cells).[2][3][4][5] Mercury compounds are known to induce cell death by mechanisms such as disrupting antioxidant defenses and causing a loss of membrane integrity.[2] This inherent toxicity makes it unsuitable for distinguishing between live and dead cells in a typical viability assay, where a marker should ideally be non-toxic to healthy cells.

Therefore, this document will instead provide detailed application notes and protocols for established, reliable, and commonly used methods for cell viability studies. We will focus on fluorescence-based and colorimetric assays that are central to research in cell biology and drug development.

Application Notes: Principles of Common Cell Viability Assays

Cell viability is a critical parameter for assessing the effects of chemical compounds, environmental factors, or disease on a cell population. Assays to measure cell viability are crucial in toxicology, pharmacology, and cancer research. These assays typically measure parameters indicative of cell health, such as membrane integrity, metabolic activity, or enzymatic activity.

1. Membrane Integrity Assays: A fundamental characteristic of a viable cell is its intact cell membrane. Dyes that are excluded by the membrane of live cells but can penetrate the compromised membranes of dead cells are widely used.

-

Propidium Iodide (PI): A fluorescent intercalating agent that stains the DNA of cells with compromised membranes, emitting a red fluorescence.[6][7][8] It is not permeable to the membranes of live cells.

-

Trypan Blue: A vital stain that is excluded by healthy cells but taken up by non-viable cells, which then appear blue under a microscope.

2. Metabolic Activity Assays: Healthy, viable cells exhibit continuous metabolic activity. Assays that measure this activity provide a quantitative assessment of the viable cell population.

-

Tetrazolium Salt Assays (MTT, MTS, XTT): These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[9] This reduction results in a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[10]

-

Resazurin (alamarBlue) Assay: Resazurin, a blue and weakly fluorescent compound, is reduced by viable cells to the pink and highly fluorescent resorufin.

3. Esterase Activity Assays: Viable cells contain active intracellular esterases. Fluorogenic dyes that are substrates for these enzymes are used to identify live cells.

-

Calcein-AM: A cell-permeant and non-fluorescent compound that is hydrolyzed by intracellular esterases in live cells to produce the intensely green fluorescent molecule, calcein.[11][12][13][14][15] Calcein itself is membrane-impermeant and is therefore well-retained within the cytoplasm of healthy cells.[11][13]

Comparison of Common Cell Viability Assays

| Assay Type | Principle | Common Reagents | Detection Method | Advantages | Disadvantages |

| Membrane Integrity | Dyes penetrate dead cells with compromised membranes | Propidium Iodide (PI), 7-AAD, Trypan Blue | Fluorescence Microscopy, Flow Cytometry, Bright-field Microscopy | Simple, rapid, distinguishes live from dead cells clearly. | Trypan Blue is not suitable for automated plate readers; PI/7-AAD require fluorescence detection. |

| Metabolic Activity | Reduction of a substrate by mitochondrial enzymes in viable cells | MTT, MTS, XTT, Resazurin | Spectrophotometry (Absorbance or Fluorescence) | High-throughput, sensitive, provides quantitative data on overall population health.[9] | Can be influenced by changes in metabolic rate not related to viability; MTT requires a solubilization step.[9] |

| Esterase Activity | Cleavage of a non-fluorescent substrate into a fluorescent product by esterases in live cells | Calcein-AM, Fluorescein Diacetate (FDA) | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Specific to live cells, suitable for imaging and flow cytometry, can be multiplexed with dead cell stains.[13] | Signal can diminish over time if the fluorescent product leaks from cells. |

Experimental Protocols

Here we provide a detailed protocol for a dual-staining fluorescence-based cell viability assay using Calcein-AM (to identify live cells) and Propidium Iodide (to identify dead cells). This is a widely used method that can be adapted for fluorescence microscopy and flow cytometry.

Protocol: Live/Dead Cell Viability Assay using Calcein-AM and Propidium Iodide

This protocol allows for the simultaneous fluorescent staining of viable cells (green) and dead cells (red).[16]

Materials:

-

Calcein-AM (Stock solution: 1 mM in anhydrous DMSO)

-

Propidium Iodide (Stock solution: 1 mg/mL in water)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium

-

Black-walled, clear-bottom 96-well plates (for fluorescence plate reader or microscopy)

-

Fluorescence microscope or plate reader with appropriate filters (Calcein: Ex/Em ~490/515 nm; PI: Ex/Em ~535/617 nm)

-

Adherent or suspension cells for analysis

Procedure:

1. Reagent Preparation: a. Prepare a 2X working solution of the dual-staining solution in PBS. For example, to prepare 1 mL of 2X solution:

- Start with 1 mL of sterile PBS.

- Add 2 µL of 1 mM Calcein-AM stock solution (Final concentration in 2X solution will be 2 µM).

- Add 4 µL of 1 mg/mL Propidium Iodide stock solution (Final concentration in 2X solution will be 4 µg/mL).

- Vortex gently to mix. This 2X working solution should be prepared fresh and protected from light.

2. Cell Preparation:

- For Adherent Cells: a. Seed cells in a black-walled, clear-bottom 96-well plate at a desired density and allow them to adhere overnight. b. The next day, treat the cells with the test compound for the desired duration. c. Gently aspirate the culture medium and wash the cells once with 100 µL of PBS per well. d. Add 50 µL of PBS to each well.

- For Suspension Cells: a. Treat cells in culture tubes with the test compound. b. Centrifuge the cell suspension at 500 x g for 5 minutes. c. Aspirate the supernatant and resuspend the cell pellet in 50 µL of PBS. d. Transfer the 50 µL of cell suspension to a well of a 96-well plate.

3. Staining: a. Add 50 µL of the 2X dual-staining working solution to each well containing 50 µL of cell suspension (this brings the final volume to 100 µL and the dye concentrations to 1X: 1 µM Calcein-AM and 2 µg/mL PI). b. Mix gently by tapping the plate. c. Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]

4. Detection: a. Fluorescence Microscopy:

- Visualize the cells directly using a fluorescence microscope.

- Live cells will show a uniform green fluorescence.

- Dead cells will show a bright red fluorescence in their nuclei.

- Capture images using appropriate filter sets for FITC (for Calcein) and TRITC (for PI). b. Fluorescence Plate Reader:

- Measure the fluorescence intensity.

- Read green fluorescence (Calcein) at Ex/Em of ~485/530 nm.[13]

- Read red fluorescence (PI) at Ex/Em of ~535/617 nm.

- The ratio of green to red fluorescence can be used to calculate the percentage of viable cells.

Visualizations

Experimental Workflow for Live/Dead Staining

Caption: A generalized workflow for determining cell viability using a dual fluorescence staining method with Calcein-AM and Propidium Iodide.

Principle of Action for Fluorescent Viability Dyes

Caption: Diagram illustrating how Calcein-AM and Propidium Iodide selectively stain live and dead cells based on membrane integrity and esterase activity.

References

- 1. This compound [drugfuture.com]

- 2. scielo.br [scielo.br]

- 3. Cytotoxicity and genotoxicity of low doses of mercury chloride and methylmercury chloride on human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. 2.11. Calcein Cell Viability Assay [bio-protocol.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. stemcell.com [stemcell.com]

Application Notes and Protocols: Co-Staining with Vital Dyes for Cellular and Ocular Surface Analysis